Propyl 5-methylfuran-2-carboxylate
Description
Propyl 5-methylfuran-2-carboxylate is an ester derivative of 5-methylfuran-2-carboxylic acid, featuring a propyl group attached to the carboxylate moiety at position 2 of the furan ring. This compound is structurally characterized by a methyl substituent at position 5 of the aromatic furan core, which influences its electronic and steric properties.
Furan derivatives are known for their role in green chemistry and sustainable synthesis, often serving as bio-based platform chemicals.
Properties
CAS No. |
114430-33-0 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
propyl 5-methylfuran-2-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-3-6-11-9(10)8-5-4-7(2)12-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
JJKJGICTNBUYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 5-methylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-methylfuran-2-carboxylic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Another method involves the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. This method provides a direct and simple strategy for synthesizing polysubstituted furans, including this compound .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as copper or palladium can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Propyl 5-methylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.
Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylate derivatives, alcohols, and various substituted furans .
Scientific Research Applications
Propyl 5-methylfuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of propyl 5-methylfuran-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the transformation of furan derivatives. The furan ring’s electron-rich nature allows it to participate in various nucleophilic and electrophilic reactions, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Propyl 5-Methylfuran-2-Carboxylate with Related Compounds
| Compound Name | Core Structure | Ester Chain | Key Substituents | Molecular Formula |
|---|---|---|---|---|
| This compound | Furan | Propyl | Methyl (C5) | C₉H₁₂O₃ |
| Methyl paraben | Benzene | Methyl | Hydroxy, Methoxy (C4) | C₈H₈O₃ |
| Propyl guaiacol | Benzene | Propyl | Methoxy (C2), Hydroxy (C1) | C₁₀H₁₄O₃ |
| Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate | Naphthyridine | Ethyl | Sulfur, Cyclic amine | C₁₁H₁₆N₂O₂S |
Key Observations :
- Core Structure : The furan ring in this compound offers distinct electronic properties compared to benzene or heterocyclic cores (e.g., naphthyridine), influencing reactivity and intermolecular interactions.
- Ester Chain Length : Propyl esters generally exhibit lower volatility and higher hydrophobicity than methyl or ethyl analogs, which may enhance their persistence in applications like fragrances.
Physico-Chemical Properties
Table 2: Comparative Physico-Chemical Properties
*Estimated values based on structural analogs.
Key Findings :
- Thermal Stability : Propyl-substituted compounds often display lower melting points than methyl analogs due to reduced crystallinity, as seen in hybrid metal-organic frameworks where propyl groups weaken intermolecular Coulomb interactions.
- Purity Challenges : Propyl esters like propyl guaiacol achieve moderate purity (71.5%) via NMR, suggesting similar synthetic challenges for this compound.
Research Insights and Limitations
- Synthetic Complexity : Propyl esters require precise control during synthesis to avoid impurities like ethyl or methyl analogs, as observed in guaiacol derivatives.
- Phase Behavior : Propyl-substituted metal-organic liquids exhibit melting behavior dominated by Coulomb interactions, whereas shorter chains (e.g., ethyl) involve additional S/S contacts. This suggests that the furan ring’s electronic profile may further modulate phase transitions in this compound.
Notes
- Further research is needed to validate its purity profiles, thermal stability, and application-specific performance.
Biological Activity
Propyl 5-methylfuran-2-carboxylate is a compound belonging to the furan family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-methylfuran-2-carboxylic acid with propanol in the presence of a suitable catalyst. The reaction conditions often include heating under reflux to facilitate esterification.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its anticancer and antibacterial properties.
Anticancer Activity
Research indicates that furan derivatives, including this compound, exhibit significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for different furan derivatives against selected cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | TBD |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HepG2 | 149.08 |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Vero | 193.64 |
Note: TBD indicates that specific IC50 data for this compound is not yet available in the literature.
Antibacterial Activity
In addition to anticancer properties, this compound has shown promising antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds are presented in the following table:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | 500 |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Bacillus cereus | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that furan derivatives may induce apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of key cellular processes.
Case Studies
- Anticancer Effects : A study conducted on methyl-5-(hydroxymethyl)-2-furan carboxylate demonstrated significant cytotoxicity against HeLa cells, with an IC50 value of 62.37 µg/mL. This compound was noted for its ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells .
- Antibacterial Properties : Another study highlighted the antibacterial effects of furan derivatives against Gram-positive and Gram-negative bacteria. The methyl ester derivatives showed varying degrees of activity, with some compounds achieving MIC values as low as 250 µg/mL against pathogenic bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
